N-Dodecylbenzene-d30

Catalog No.
S912520
CAS No.
352431-29-9
M.F
C18H30
M. Wt
276.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Dodecylbenzene-d30

CAS Number

352431-29-9

Product Name

N-Dodecylbenzene-d30

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl)benzene

Molecular Formula

C18H30

Molecular Weight

276.6 g/mol

InChI

InChI=1S/C18H30/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h11,13-14,16-17H,2-10,12,15H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D,12D2,13D,14D,15D2,16D,17D

InChI Key

KWKXNDCHNDYVRT-NPTDWAEGSA-N

SMILES

Array

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H]

N-Dodecylbenzene-d30 (CAS 352431-29-9), also known as fully deuterated 1-phenyldodecane, is a highly specialized stable isotope reference material and synthetic precursor. Characterized by the complete replacement of its 30 protium atoms with deuterium, this compound (C18D30) provides a massive +30 Da mass shift compared to its unlabeled counterpart. In industrial and academic procurement, it is primarily sourced as a premium internal standard for the absolute quantification of linear alkylbenzenes (LABs) in complex environmental matrices via GC-MS and LC-MS workflows. Furthermore, its unique scattering length density makes it an indispensable precursor for synthesizing fully deuterated surfactants (such as SDBS-d29) used in small-angle neutron scattering (SANS) and nuclear magnetic resonance (NMR) investigations of soft matter, liquid scintillators, and magnetic fluids[REFS-1, REFS-2].

Substituting N-Dodecylbenzene-d30 with unlabeled dodecylbenzene, partially deuterated analogs (e.g., ring-d5), or structurally generic aliphatic standards severely compromises data integrity in high-sensitivity workflows. In mass spectrometry, unlabeled or low-mass-shift standards suffer from severe isotopic overlap and matrix suppression when analyzing environmental samples, leading to high false-positive rates and quantitative errors. A partial d5-label provides only a 5 Da shift, which can easily be obscured by the broad isotopic envelopes of highly branched or co-eluting hydrocarbon contaminants. Furthermore, in neutron scattering applications, partially deuterated precursors fail to provide the maximum scattering length density (SLD) contrast required to resolve the hydrophobic core of micelles against hydrogenous solvents, resulting in poor signal-to-noise ratios and ambiguous structural models[REFS-1, REFS-2].

Absolute Matrix Resolution via High-Magnitude Mass Shift

For trace environmental analysis, the primary procurement driver for N-Dodecylbenzene-d30 is its ability to completely bypass matrix interference. While unlabeled dodecylbenzene (m/z 246.4) and d5-analogs (+5 Da shift) frequently suffer from isotopic envelope overlap with endogenous linear alkylbenzenes, the fully deuterated d30 variant provides a +30 Da mass shift (m/z 276.6). This guarantees complete baseline resolution in mass spectrometry, eliminating M+1/M+2 interference and ensuring absolute quantitative accuracy even in highly contaminated matrices .

Evidence DimensionMass-to-charge (m/z) shift for internal standardization
Target Compound Data+30 Da mass shift (m/z 276.6)
Comparator Or BaselineUnlabeled N-Dodecylbenzene (0 Da shift, m/z 246.4) or d5-analogs (+5 Da shift)
Quantified DifferenceComplete baseline resolution with 0% isotopic envelope overlap from endogenous LABs
ConditionsGC-MS/LC-MS analysis of complex environmental matrices (e.g., wastewater, sediment extracts)

Ensures absolute quantitative accuracy for trace environmental monitoring without the risk of false positives from co-eluting hydrocarbons.

Maximized Scattering Length Density (SLD) for SANS

In soft matter physics, the structural resolution of micelles and magnetic fluids relies heavily on contrast variation. Surfactants derived from N-Dodecylbenzene-d30 possess a fully deuterated alkyl chain, yielding a high coherent Scattering Length Density (SLD > 6 × 10^-6 Å^-2). In contrast, hydrogenous dodecylbenzene derivatives exhibit a negative or near-zero SLD (~ -0.3 × 10^-6 Å^-2). This massive differential provides a >20-fold enhancement in scattering contrast against hydrogenous solvents, which is critical for isolating the hydrophobic core dimensions during SANS analysis [1].

Evidence DimensionCoherent Scattering Length Density (SLD) in neutron scattering
Target Compound DataHigh SLD (>6 × 10^-6 Å^-2) for the fully deuterated alkyl chain
Comparator Or BaselineUnlabeled hydrogenous dodecylbenzene (~ -0.3 × 10^-6 Å^-2)
Quantified Difference>20-fold enhancement in scattering contrast against hydrogenous solvents
ConditionsSmall-angle neutron scattering (SANS) of surfactant-stabilized magnetic fluids and micelles

Allows researchers to perfectly isolate and resolve the structural dimensions of the hydrophobic micelle core in soft matter formulations.

Isotopic Integrity During Electrophilic Aromatic Substitution

When procured as a synthetic precursor, the stability of the isotopic label under harsh reaction conditions is paramount. N-Dodecylbenzene-d30 maintains >98 atom % D retention during aggressive electrophilic aromatic substitution (e.g., sulfonation with oleum/SO3). Unlike partially deuterated or structurally labile analogs that are prone to H/D scrambling or washout at the benzylic position under strong acidic conditions, the fully deuterated d30 framework ensures that the downstream product (e.g., SDBS-d29) retains the exact isotopic purity required for high-fidelity NMR and SANS workflows [1].

Evidence DimensionIsotopic retention during aggressive functionalization (sulfonation)
Target Compound Data>98 atom % D retention across the molecule
Comparator Or BaselinePartially deuterated or structurally labile analogs (prone to H/D scrambling at benzylic sites)
Quantified DifferenceMaintains absolute isotopic purity without signal dilution in downstream NMR/SANS
ConditionsElectrophilic aromatic substitution (e.g., oleum/SO3 treatment to yield SDBS-d29)

Guarantees that downstream custom surfactants retain the precise isotopic labeling required for quantitative NMR and neutron scattering, preventing costly synthesis failures.

Trace Environmental Monitoring of Linear Alkylbenzenes (LABs)

Used as the ultimate internal standard in GC-MS/LC-MS protocols to quantify LABs and their degradation products in wastewater, sludge, and marine sediments. The +30 Da mass shift ensures complete baseline resolution from complex hydrocarbon matrices, enabling strict compliance with environmental regulations [1].

Precursor for Custom Deuterated Surfactants (SDBS-d29)

Procured by synthetic laboratories to manufacture fully deuterated sodium dodecylbenzenesulfonate (SDBS-d29). The compound's resistance to H/D scrambling during sulfonation makes it a critical, reliable reagent for producing the high-purity surfactants needed to study micelle kinetics, emulsion stability, and interfacial tension[1].

Contrast Variation in Small-Angle Neutron Scattering (SANS)

Employed directly or as a functionalized derivative in soft matter physics to tune the scattering length density of magnetic fluids, liquid scintillators, and complex coacervates. The fully deuterated structure provides the maximum possible SLD contrast against hydrogenous solvents, allowing precise mapping of hydrophobic domains [2].

XLogP3

8.8

Exact Mass

276.423053335 Da

Monoisotopic Mass

276.423053335 Da

Heavy Atom Count

18

Dates

Last modified: 04-15-2024

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